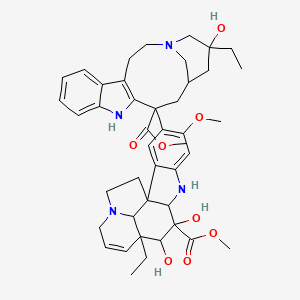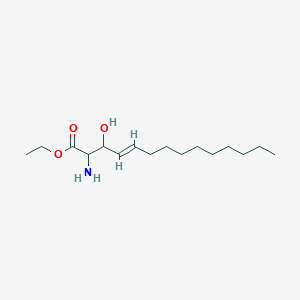
4-Dehydroxy-4-aminoEzetimibe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-4-aminoEzetimibe involves multiple steps, starting from EzetimibeThis process typically involves the use of reagents such as hydrogen peroxide and an acid catalyst in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dehydroxy-4-aminoEzetimibe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dehydroxy-4-aminoEzetimibe has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its effects on cholesterol metabolism and its potential therapeutic applications.
Industry: It is utilized in the development and quality control of pharmaceutical formulations containing Ezetimibe.
Wirkmechanismus
The mechanism of action of 4-Dehydroxy-4-aminoEzetimibe is closely related to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein . This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.
4-Hydroxy Ezetimibe: A hydroxylated derivative with similar properties.
4-Amino Ezetimibe: An amino-substituted derivative with potential therapeutic applications.
Uniqueness
4-Dehydroxy-4-aminoEzetimibe is unique due to the absence of the hydroxyl group at the 4th position and the presence of an amino group. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C24H22F2N2O2 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2 |
InChI-Schlüssel |
NBKCYAYZFIZTRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)


![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)

![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)


![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)




